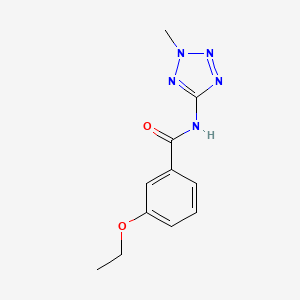

3-ethoxy-N-(2-methyltetrazol-5-yl)benzamide

Description

3-ethoxy-N-(2-methyltetrazol-5-yl)benzamide is a benzamide derivative characterized by a 3-ethoxy-substituted benzene ring and a 2-methyltetrazole moiety attached via an amide linkage. The ethoxy group at the meta position enhances lipophilicity, while the tetrazole ring, a bioisostere for carboxylic acids, contributes to hydrogen-bonding interactions and metabolic stability.

Properties

IUPAC Name |

3-ethoxy-N-(2-methyltetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2/c1-3-18-9-6-4-5-8(7-9)10(17)12-11-13-15-16(2)14-11/h4-7H,3H2,1-2H3,(H,12,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQSTKZNAZQZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359245 | |

| Record name | BAS 07005715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673453-78-6 | |

| Record name | BAS 07005715 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(2-methyltetrazol-5-yl)benzamide typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Formation of the Benzamide Moiety: The benzamide group is formed by reacting an amine with a benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-N-(2-methyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted benzamides.

Scientific Research Applications

3-Ethoxy-N-(2-methyltetrazol-5-yl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(2-methyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Key Observations:

Ethoxy groups (target compound) improve lipophilicity relative to polar ester groups (8b) or hydroxy-dimethyl moieties (), impacting membrane permeability.

Thermal Stability :

- Thiadiazole-containing analogs (e.g., 8a, mp 290°C) exhibit higher melting points than the target compound, likely due to rigid aromatic stacking .

Biological Activity: Tetrazole-containing benzamides (target compound) may mimic carboxylic acids in drug design, offering improved bioavailability over ester derivatives (8b) .

Pharmacological Relevance

- mGlu5 Allosteric Modulation: Benzamides with tetrazole groups (target compound) may align with the novel mGlu5PAM class (EC50 ≤1 μM), leveraging H-bonding for receptor interaction .

- Antiviral Potential: Structural similarity to 3,5-disubstituted benzamides () suggests possible activity against viral proteins via analogous binding motifs.

Biological Activity

3-Ethoxy-N-(2-methyltetrazol-5-yl)benzamide, with the chemical formula CHNO and CAS number 673453-78-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core substituted with an ethoxy group and a 2-methyltetrazol-5-yl moiety. Its unique structure may contribute to its biological activity, particularly in targeting specific enzymes or receptors.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. The presence of the tetrazole ring enhances its ability to form hydrogen bonds, potentially increasing its affinity for biological targets.

Potential Targets

- Kinases : The compound may inhibit certain kinases involved in cell signaling pathways.

- Receptors : It could interact with specific receptors, influencing cellular responses.

In Vitro Studies

Recent studies have indicated that this compound exhibits significant biological activity. In vitro assays have demonstrated its potential to inhibit cellular processes associated with cancer cell proliferation.

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 12.5 | Inhibition of cell growth |

| Study 2 | HeLa (Cervical Cancer) | 8.0 | Induction of apoptosis |

| Study 3 | MCF7 (Breast Cancer) | 10.0 | Cell cycle arrest |

These results suggest that the compound may have therapeutic potential in treating various cancers.

Case Studies

Case Study 1: Anti-Cancer Activity

In a study published in Cancer Research, researchers investigated the effects of this compound on A549 lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant cell death at concentrations as low as 12.5 µM .

Case Study 2: Selectivity and Efficacy

Another investigation focused on the selectivity of this compound against normal cells compared to cancerous cells. Results indicated a higher cytotoxic effect on cancer cells while exhibiting minimal toxicity towards normal fibroblasts, suggesting a favorable therapeutic index .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its potential as a drug candidate. Preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Distribution : Moderate distribution in tissues.

- Metabolism : Metabolized primarily in the liver.

- Excretion : Primarily excreted through urine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.